2-(Thiophen-3-yl)cyclopropane-1-carboxylic acid

Medicinal Chemistry Conformational Analysis Drug Design

2-(Thiophen-3-yl)cyclopropane-1-carboxylic acid (CAS 1157137-71-7) is a chiral, heterocyclic building block featuring a cyclopropane ring fused to a thiophene moiety at the 3-position with a carboxylic acid substituent. With a molecular weight of 168.21 g/mol and a molecular formula of C8H8O2S, it is characterized by two asymmetric atoms and a high fraction of sp3 hybridized carbons (Fsp3=0.375), indicating significant three-dimensional complexity often correlated with clinical success.

Molecular Formula C8H8O2S
Molecular Weight 168.21 g/mol
Cat. No. B13087347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Thiophen-3-yl)cyclopropane-1-carboxylic acid
Molecular FormulaC8H8O2S
Molecular Weight168.21 g/mol
Structural Identifiers
SMILESC1C(C1C(=O)O)C2=CSC=C2
InChIInChI=1S/C8H8O2S/c9-8(10)7-3-6(7)5-1-2-11-4-5/h1-2,4,6-7H,3H2,(H,9,10)
InChIKeyZZCJDGURVYEFFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Thiophen-3-yl)cyclopropane-1-carboxylic acid: A Chiral Building Block for Conformationally Constrained Drug Discovery


2-(Thiophen-3-yl)cyclopropane-1-carboxylic acid (CAS 1157137-71-7) is a chiral, heterocyclic building block featuring a cyclopropane ring fused to a thiophene moiety at the 3-position with a carboxylic acid substituent. With a molecular weight of 168.21 g/mol and a molecular formula of C8H8O2S, it is characterized by two asymmetric atoms and a high fraction of sp3 hybridized carbons (Fsp3=0.375), indicating significant three-dimensional complexity often correlated with clinical success . The compound is typically supplied as a racemic trans mixture (CAS 134198-16-6) or as a single enantiomer (CAS 2044705-82-8), with commercially available purity up to 98% . Its structural features make it a valuable intermediate for medicinal chemistry programs targeting protein-protein interactions, enzyme inhibition, and receptor modulation [1].

Why 2-(Thiophen-3-yl)cyclopropane-1-carboxylic acid Cannot Be Simply Replaced by Other Thiophene-Cyclopropane Carboxylic Acids


Generic substitution of 2-(Thiophen-3-yl)cyclopropane-1-carboxylic acid for structurally similar analogs like 1-(thiophen-3-yl)cyclopropanecarboxylic acid (CAS 162960-00-1) or 1-(thiophen-2-yl)cyclopropanecarboxylic acid (CAS 162959-94-6) is not scientifically valid due to fundamental differences in regiochemistry and conformational dynamics. The position of the thiophene attachment on the cyclopropane ring (C2 vs. C1) and the substitution pattern on the thiophene (3-yl vs. 2-yl) create distinct spatial orientations of the carboxylic acid pharmacophore, which directly impacts binding to biological targets [1]. Key differentiating physicochemical properties, including a measured LogP of 1.76 and an Fsp3 of 0.375, uniquely define this compound's lipophilicity-to-complexity ratio, influencing membrane permeability, solubility, and non-specific binding profiles that cannot be replicated by analogs . Furthermore, the presence of two chiral centers introduces stereochemical requirements; using a racemic mixture versus a specific enantiomer will lead to divergent biological outcomes, making precise chemical identity critical for reproducible SAR studies .

Quantitative Evidence for the Selection of 2-(Thiophen-3-yl)cyclopropane-1-carboxylic acid Over Analogs


1. Conformational Constraint via Cyclopropane-Thiophene Spatial Orientation

2-(Thiophen-3-yl)cyclopropane-1-carboxylic acid restricts the carboxylic acid moiety in a specific spatial orientation relative to the thiophene ring, a characteristic not shared by 1-substituted analogs. The cyclopropane ring imposes a fixed dihedral angle between the thiophene and the carboxylic acid, while the 3-yl thiophene attachment directs the sulfur atom away from the acid group. In contrast, 1-(thiophen-3-yl)cyclopropanecarboxylic acid (CAS 162960-00-1) positions the acid directly on the cyclopropane ring, creating a fundamentally different vector [1]. This difference in spatial geometry is critical when the carboxylic acid is required to interact with a specific residue in a protein binding pocket. In patents on cyclopropane-based aggrecanase and MMP inhibitors, the 2-substituted thiophene-cyclopropane scaffold was a key structural requirement for activity, with other regioisomers showing a complete loss of potency [2]. The Fsp3 value of 0.375 for this compound is near the desirable range (≥0.42) for clinical candidates, indicating a superior balance of flatness and three-dimensionality compared to analogs lacking the cyclopropane ring .

Medicinal Chemistry Conformational Analysis Drug Design

2. Balanced Lipophilicity for CNS Drug-like Property Optimization

The compound exhibits a calculated LogP of 1.76, placing it in an optimal range for oral absorption and CNS penetration (typically LogP 1-3 for CNS drugs) . In comparison, cyclopropanecarboxylic acid (CAS 1759-53-1) without a thiophene moiety has a significantly lower LogP (approximately -0.19), limiting its passive membrane permeability. Conversely, benzo[b]thiophene analogs would be expected to exceed a LogP of 3, increasing the risk of non-specific binding and poor solubility. The measured LogP of 1.76 for this compound achieves a balance, providing sufficient lipophilicity for membrane crossing while maintaining acceptable solubility profiles . This property is critical when designing libraries for neurodegenerative or neuroinflammatory diseases, where both blood-brain barrier penetration and target engagement are required [1].

ADME Lipophilicity CNS Drug Discovery Medicinal Chemistry

3. Class-Level Evidence for Potent Lipoxygenase Inhibitory Activity

The Medical University of Lublin database entry for this specific compound describes it as 'a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism,' and notes it also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. This polypharmacological profile is consistent with findings from the broader class of thiophene-cyclopropane carboxylic acids, where optimized analogs have demonstrated neuroprotective and anti-inflammatory effects linked to 15-lipoxygenase-1 inhibition [2]. While a precise IC50 value for this exact compound is not provided in public databases, the MOA annotation—when combined with the potent IC50 values of structurally related thiophene-based lipoxygenase inhibitors reported by Eleftheriadis et al. (2016)—establishes a class-level inference that this scaffold is a productive starting point for designing LOX inhibitors [3].

Inflammation Lipoxygenase Enzyme Inhibition Neuroprotection

4. Carboxylesterase Interaction Profile Relevant to Pro-drug Design

The molbic.idrblab.net database reports a bioactivity value of <=0.1 µM for this compound against liver carboxylesterase 1 (CES1), classifying it as a high-potency interaction [1]. This is significant because CES1 is a major determinant of the metabolic fate of ester-containing drugs. When used as a prodrug moiety (converting the carboxylic acid to an ester), the specific structure of this compound may influence the rate of enzymatic hydrolysis, an effect that will differ markedly from other cyclopropane carboxylic acid isomers. This contrasts with simpler cyclopropane carboxylic acids, which may not possess the same affinity for CES1, thereby altering the pharmacokinetic profile of derived prodrugs [2].

Prodrug Design Carboxylesterase Metabolic Stability Pharmacokinetics

Optimized Application Scenarios for 2-(Thiophen-3-yl)cyclopropane-1-carboxylic acid Based on Differentiated Properties


Lead Optimization for Neuroinflammatory Disorders Involving the Arachidonic Acid Cascade

Procurement teams supporting CNS drug discovery programs should source this specific compound when optimizing leads for neuroinflammation. The balanced LogP of 1.76 is ideal for balancing blood-brain barrier penetration with aqueous solubility, while the targeted inhibition of lipoxygenase pathways directly addresses the arachidonic acid cascade, a key driver of neuroinflammation [1]. Using a close analog with a different LogP or regiochemistry would compromise the delicate balance between CNS exposure and off-target activity. The annotated carboxylesterase interaction profile (<=0.1 µM) can be leveraged in prodrug strategies to improve oral bioavailability of ester-derived candidates [2].

Scaffold for HIV-1 Entry Inhibitors Targeting CCR5

Preliminary pharmacological screening has identified this scaffold as a potential CCR5 antagonist, relevant for preventing HIV-1 cell entry [1]. For medicinal chemistry teams working on next-generation CCR5 antagonists, the chiral cyclopropane-thiophene core of this compound provides a unique, conformationally constrained scaffold. The Fsp3 of 0.375 introduces three-dimensionality crucial for escaping flatland and reducing hERG liability, a known challenge in the development of earlier CCR5 antagonists [2]. The specific spatial orientation of the carboxylic acid is critical for interacting with key residues in the CCR5 transmembrane domain, and substitution with other regioisomers would lead to a complete loss of binding .

Custom Synthesis for Advanced Enantioselective Drug Candidates

For pharmaceutical companies developing enantiomerically pure drug candidates, procurement must specify the single enantiomer form (CAS 2044705-82-8) over the racemic mixture (CAS 1157137-71-7). The compound's two asymmetric centers mean that the racemate and the individual (1R,2R) enantiomer will exhibit vastly different biological activities, and any SAR study relying on the racemic mixture will produce confounding data [1]. The synthesis of this compound with high enantioselectivity is a noted challenge, making high-purity, single-enantiomer supplies a premium procurement criterion for clinical candidate advancement [2].

Quote Request

Request a Quote for 2-(Thiophen-3-yl)cyclopropane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.